molecular formula C7H5BClFO3 B6304069 2-Chloro-3-fluoro-4-formylphenylboronic acid CAS No. 2121514-97-2

2-Chloro-3-fluoro-4-formylphenylboronic acid

Cat. No.: B6304069
CAS No.: 2121514-97-2
M. Wt: 202.38 g/mol
InChI Key: USTVSJJGJJZPBC-UHFFFAOYSA-N
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Description

“2-Chloro-3-fluoro-4-formylphenylboronic acid” is a chemical compound with the CAS Number: 2121514-97-2 . It has a molecular weight of 202.38 and its IUPAC name is (2-chloro-3-fluoro-4-formylphenyl)boronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BClFO3/c9-6-5 (8 (12)13)2-1-4 (3-11)7 (6)10/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various reactions. For instance, “4-Fluoro-3-formylphenylboronic acid” has been used as a reactant for the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Antifungal Activity

2-Formylphenylboronic acid and its fluoro-substituted isomers, including 2-Chloro-3-fluoro-4-formylphenylboronic acid, exhibit notable antifungal properties against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The effectiveness of these compounds in inhibiting fungal growth has been evaluated through agar diffusion tests and minimum inhibitory concentration (MIC) measurements. The fluorine substituent's position significantly influences the antifungal activity, with certain isomers showing potent antifungal capabilities, potentially due to the formation of 3-hydroxybenzoxaboroles through tautomeric equilibrium (Borys et al., 2019).

Spectroscopic Studies and Adsorption Mechanisms

The substituent type and position on phenylboronic acids, including this compound, profoundly affect their adsorption mechanisms on surfaces. Systematic spectroscopic studies employing Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman spectroscopy (SERS) have been conducted. These studies reveal that the fluorine and formyl groups' placement significantly influences the molecules' geometry and interaction with silver nanoparticles, providing insights into their potential applications in materials science and sensor technology (Piergies et al., 2013).

Fluorescence Quenching Mechanism

Research into the fluorescence quenching mechanisms of boronic acid derivatives, including those similar to this compound, has broadened understanding of their potential applications in biological and chemical sensors. Studies on compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid with aniline as a quencher have unveiled significant insights into static quenching mechanisms and the factors influencing quenching efficiency. This research paves the way for designing advanced fluorescence-based sensors and diagnostics tools (Geethanjali et al., 2015).

Bioorthogonal Chemistry

The dynamic formation of stable boron-nitrogen heterocycles from 2-formylphenylboronic acids, including this compound, in dilute, neutral aqueous solutions has been identified as a promising avenue for bioorthogonal coupling reactions. This reactivity enables the development of protein conjugation methods that are orthogonal to functional groups on proteins, offering a robust tool for bioconjugation in physiological conditions without the need for high reagent concentrations or harsh conditions (Dilek et al., 2015).

Safety and Hazards

The safety information for “2-Chloro-3-fluoro-4-formylphenylboronic acid” includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for “2-Chloro-3-fluoro-4-formylphenylboronic acid” are not available, boronic acids are widely used in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science. They are particularly important in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of fine chemicals, pharmaceuticals, and conjugated polymers .

Properties

IUPAC Name

(2-chloro-3-fluoro-4-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVSJJGJJZPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222781
Record name Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-97-2
Record name Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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